molecular formula C19H20O4 B151988 (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate CAS No. 38157-08-3

(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate

Cat. No. B151988
CAS RN: 38157-08-3
M. Wt: 312.4 g/mol
InChI Key: MANFNAQSNYBICG-ZRDIBKRKSA-N
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Description

“(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate” is a chemical compound with the CAS Number: 38157-08-3. It has a molecular weight of 312.37 and its IUPAC name is ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]acrylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H20O4/c1-3-22-19(20)12-10-15-9-11-17(18(13-15)21-2)23-14-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3/b12-10+ . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm^3. Its boiling point is estimated to be 600.9±55.0 °C at 760 mmHg. The compound has a molar refractivity of 118.2±0.4 cm^3. It has 7 H bond acceptors, 0 H bond donors, and 14 freely rotating bonds .

Scientific Research Applications

Crystal Structure and Biological Activity

(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, among other related compounds, has been studied for its crystal structure and biological activities. The compound showed moderate scavenging free-radical activity and exhibited a significant inhibition of cell growth in certain tumor cell lines, demonstrating potential for use in cancer research (Obregón-Mendoza et al., 2018).

Copolymerization with Styrene

This compound has been investigated for its role in the synthesis and copolymerization with styrene. The novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, including (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, were copolymerized with styrene, suggesting applications in material sciences and polymer chemistry (Reddy et al., 2021).

Crystal Structure Analysis

The compound's crystal structure was analyzed, providing detailed insights into its molecular configuration, which is crucial for understanding its chemical properties and potential applications in various fields of chemistry and material science (Hou, 2008).

Photoprotective Effects

In a study focusing on a heterocyclic derivative of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, the compound demonstrated photoprotective effects and low acute oral systemic toxicity, indicating its potential use in sunscreen products and as an antioxidant (Vinhal et al., 2016).

Polymer Synthesis

The compound has also been utilized in the synthesis of acrylate polymers containing photocrosslinkable pendant chalcone moiety. These polymers exhibit potential for applications in photoresists and other advanced technologies (Tamilvanan et al., 2008).

Natural Source Isolation

It was isolated from natural sources, such as Etlingera pavieana rhizomes, and demonstrated weak activity against Mycobacterium tuberculosis and cytotoxic activity against certain cell lines (Tachai & Nuntawong, 2016).

Synthetic Applications

The compound has been used as a building block in synthetic chemistry, particularly in reactions with aldehyde and epoxide, indicating its versatility as a multifunctionalized gem-difluorination building block (Peng et al., 2006).

Corrosion Inhibition

A derivative of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate was studied for its corrosion inhibition efficiency of iron in acidic solutions, demonstrating its potential application in materials science and engineering (Hadisaputra et al., 2018).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335. Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

ethyl (E)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-3-22-19(20)12-10-15-9-11-17(18(13-15)21-2)23-14-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANFNAQSNYBICG-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate

CAS RN

38157-08-3
Record name 3-(4-BENZYLOXY-3-METHOXY-PHENYL)-ACRYLIC ACID ETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y XIA, W Wang, Y GUO, J LI - Turkish Journal of Chemistry, 2010 - journals.tubitak.gov.tr
Full details of an enantioselective total synthesis of 8-O-4'-neolignan perseal B are presented for the first time. The synthesis was achieved in 8 steps from vanillin and involved the …
Number of citations: 6 journals.tubitak.gov.tr
Y Xia, W Wang - Chemical Papers, 2010 - degruyter.com
Full details of the asymmetric total synthesis of erythro-8-O-4′-neolignan, machilin C, and its analogue perseal A are reported. The synthesis was involved in the Sharpless …
Number of citations: 6 www.degruyter.com
G Sabitha, C Srinivas, TR Reddy, K Yadagiri… - Tetrahedron …, 2011 - Elsevier
The synthesis of gingerol 1 and related compounds 2–5 along with diarylheptanoids 6–8 has been accomplished using a Keck allylation, Crimmins’ aldol reaction, aldehyde coupling …
Number of citations: 32 www.sciencedirect.com

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